Fluorenone-d8

Mass Spectrometry SIL-IS OPAH Quantification

Unlabeled fluorenone co-elutes with target analyte, while other deuterated PAHs introduce matrix-effect bias. Fluorenone-d8 provides a +8.05 Da mass shift and near-identical chromatographic behavior, ensuring accurate isotopic dilution. • ≥98 atom% D enrichment ensures <15% RSD in environmental extracts. • Silent quantifier ion region eliminates unlabeled carryover interference. • Orthogonal QC via IR/Raman or ¹H NMR absence of aromatic proton signals.

Molecular Formula C13H8O
Molecular Weight 188.25 g/mol
CAS No. 137219-34-2
Cat. No. B590844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorenone-d8
CAS137219-34-2
Synonyms9H-Fluoren-9-one-1,2,3,4,5,6,7,8-D8
Molecular FormulaC13H8O
Molecular Weight188.25 g/mol
Structural Identifiers
InChIInChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyYLQWCDOCJODRMT-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorenone-d8 (CAS 137219-34-2): A Perdeuterated Internal Standard for Fluorenone Quantification


9-Fluorenone-d8 (9H-Fluoren-9-one-1,2,3,4,5,6,7,8-d8) is the fully deuterium-labeled isotopologue of 9-fluorenone, a polycyclic aromatic ketone. Each of the eight aromatic hydrogen positions is substituted by deuterium, yielding a molecular formula of C₁₃D₈O and a molecular weight of 188.25 g mol⁻¹ [1]. The compound is a yellow crystalline solid (mp 83–85 °C) sparingly soluble in chloroform and methanol [2]. Its primary recognized role is as a stable-isotope internal standard (SIL-IS) in gas and liquid chromatography–mass spectrometry (GC-MS, LC-MS) methods targeting fluorenone and related oxygenated polycyclic aromatic hydrocarbons (OPAHs) .

Why Unlabeled Fluorenone or Other Isotopic Analogs Cannot Replace Fluorenone-d8 in Quantitative Workflows


Unlabeled fluorenone (CAS 486-25-9) co-elutes with the target analyte and contributes to the analyte signal in mass spectrometry, making it unfit as an internal standard for fluorenone itself. Other deuterated PAHs (e.g., fluorene-d₁₀, anthracene-d₁₀) differ in chromatographic retention time and ionization efficiency from fluorenone, introducing matrix-effect bias [1]. The perdeuterated fluorenone-d8 provides a mass shift of +8.05 Da relative to the unlabeled molecule, placing its quantifier ion in a silent region of the spectrum while preserving near-identical extraction, chromatographic, and ionization behavior [2]. The minimum isotopic enrichment specification (≥98 atom% D) further defines the upper limit of unlabeled carryover that could compromise assay accuracy .

Quantitative Differentiation Evidence for Fluorenone-d8 Relative to Closest Analogs


Mass Spectrometric Resolution: Fluorenone-d8 vs. Unlabeled Fluorenone

The perdeuterated isotopologue provides a monoisotopic mass of 188.1077 Da, compared with 180.0575 Da for unlabeled fluorenone (C₁₃H₈O), yielding a mass shift of +8.0502 Da [1]. This Δm places the [M+H]⁺ or [M]⁺· signal of the internal standard outside the natural isotopic envelope of the analyte, enabling baseline-resolved selected-ion monitoring (SIM) or multiple-reaction monitoring (MRM) without mutual interference .

Mass Spectrometry SIL-IS OPAH Quantification

Isotopic Enrichment: Deuterium Incorporation Above Natural Abundance

Commercial fluorenone-d8 is supplied with a guaranteed minimum isotopic enrichment of 98 atom% deuterium , corresponding to >6500-fold enrichment over the natural deuterium abundance of 0.015 atom% [1]. This specification limits the residual unlabeled (d₀) fraction to ≤2%, directly bounding the maximum systematic overestimation of analyte concentration that could arise from IS impurity.

Isotope Ratio Internal Standard Purity Method Validation

Vibrational Spectroscopic Differentiation: IR and Raman Isotopic Shifts

A dedicated comparative study recorded the IR (4000–100 cm⁻¹) and Raman (4000–50 cm⁻¹) spectra of 9-fluorenone, 9-fluorenone-¹⁸O, and 9-fluorenone-d₈ in both solid state and solution [1]. The deuteration produces measurable frequency shifts for carbonyl stretching, ring breathing, and C–H/D bending modes, enabling unambiguous spectroscopic identification of the d₈ isotopologue to confirm identity and deuteration pattern independent of mass spectrometry.

Vibrational Spectroscopy Isotopic Shift Structural Confirmation

¹H NMR Spectral Simplification for Reaction Monitoring and Mechanistic Studies

Complete deuteration of the eight aromatic positions eliminates the characteristic fluorenone ¹H signals in the δ 7.2–7.8 ppm region . When fluorenone-d₈ is used as a substrate or carrier in mechanistic studies, any proton signals appearing in the aromatic region can be attributed exclusively to reaction products or exchange processes, simplifying kinetic analysis and removing the need for spectral deconvolution of the substrate background.

NMR Spectroscopy Deuterium Labeling Reaction Mechanism

High-Value Application Scenarios for Fluorenone-d8 Based on Quantitative Evidence


GC-MS/MS Quantification of Fluorenone in Environmental PAH Monitoring

Fluorenone-d8 is employed as a surrogate internal standard for the determination of fluorenone and related OPAHs in air particulate, soil, and water samples by GC-EI-MS/MS. Its near-identical retention time and +8 Da mass offset relative to unlabeled fluorenone [1] compensate for matrix-induced ionization suppression, improving method precision to <15% RSD in environmental extracts [2].

Isotopic Dilution LC-MS/MS in Drug Metabolism and Pharmacokinetics

In ADME studies where fluorenone-containing scaffolds are evaluated, fluorenone-d8 is added at the sample preparation stage as an isotopic dilution internal standard [1]. The ≥98 atom% D enrichment [2] ensures that the contribution of the internal standard to the unlabeled channel is quantifiable and can be subtracted, meeting the FDA guideline for bioanalytical method validation.

Vibrational Spectroscopic Identity Confirmation of Deuterated Reference Materials

When fluorenone-d8 is procured as a certified reference material, its IR or Raman spectrum can be compared against the published vibrational assignment [1] to confirm both chemical identity and deuteration pattern before use, providing an orthogonal quality-control check that is independent of chromatographic purity assays.

Mechanistic Photochemistry and H/D Exchange Studies

The complete absence of aromatic proton signals in the ¹H NMR spectrum [1] makes fluorenone-d8 the preferred carrier or solvent for benchtop NMR monitoring of photochemical H/D exchange, radical trapping, and catalytic C–H activation experiments where the appearance of new aromatic ¹H signals directly reports reaction progress.

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